

A Technical Review of Selective Carbonyl Redouctase 1 (CBR1) Inhibitors

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Compound of Interest

Compound Name: Hydroxy-PP-Me

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Introduction

Carbonyl reductase 1 (CBR1) is a ubiquitously expressed, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Of particular interest to the drug development community is CBR1's involvement in the metabolism of anthracycline chemotherapeutics, such as doxorubicin and daunorubicin. The reduction of these compounds by CBR1 leads to the formation of less potent and highly cardiotoxic alcohol metabolites, significantly limiting their therapeutic window. This has spurred considerable interest in the development of selective CBR1 inhibitors as a strategy to mitigate these adverse effects and enhance the efficacy of anticancer therapies.^{[1][2][3]} This technical guide provides an in-depth review of the current literature on selective CBR1 inhibitors, focusing on their chemical diversity, quantitative inhibitory data, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

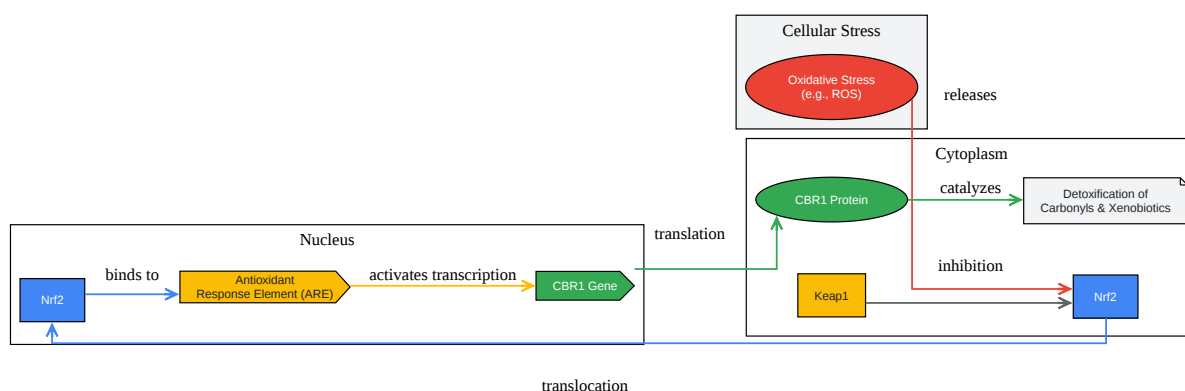
The Role of CBR1 in Cellular Signaling and Metabolism

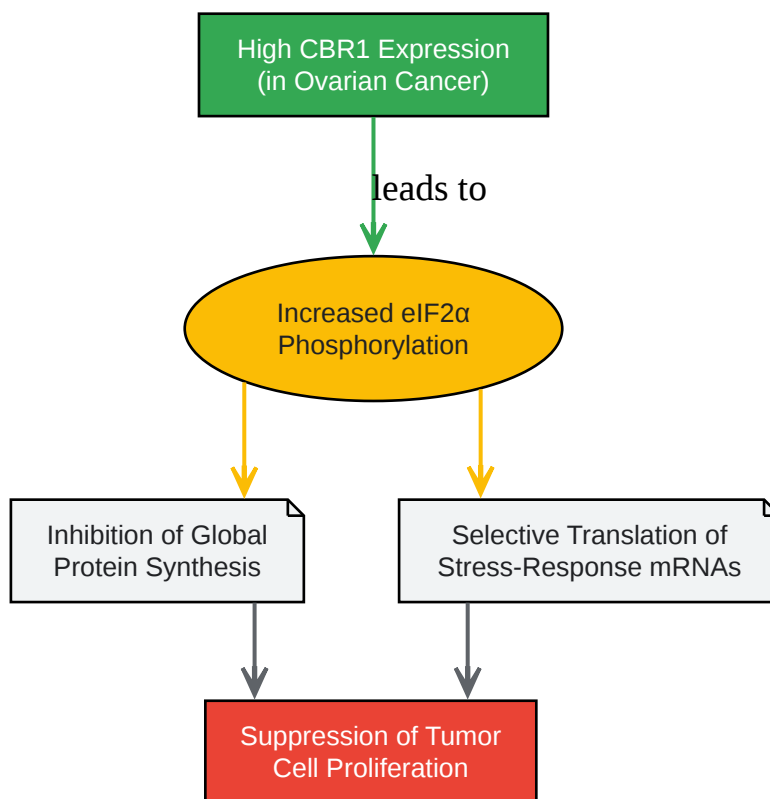
CBR1 is not merely a metabolic enzyme but is also integrated into key cellular signaling networks, influencing cellular stress responses, proliferation, and metabolism. Its inhibition can

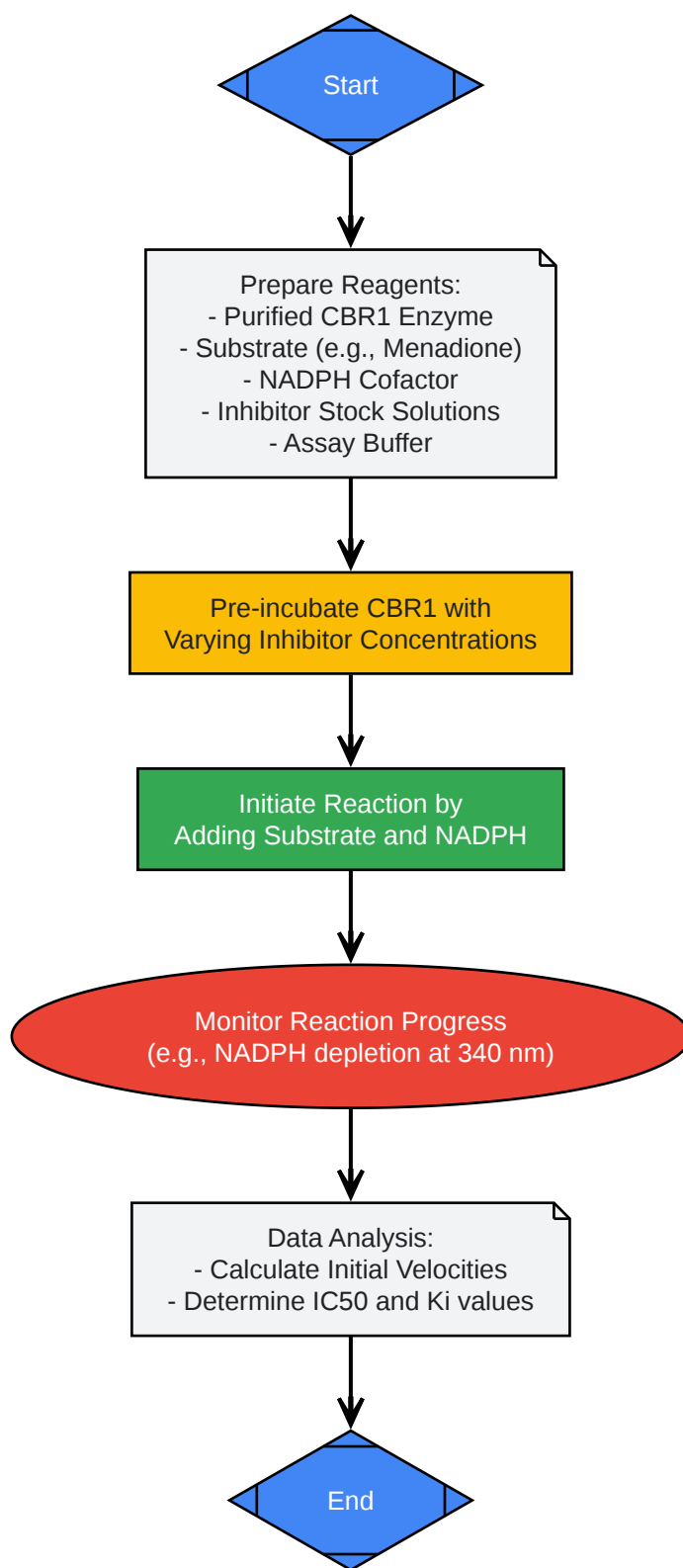
therefore have multifaceted downstream effects.

CBR1 and Oxidative Stress Response: The Nrf2 Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of cytoprotective genes, including CBR1.[4] This induction of CBR1 is a crucial component of the cellular defense against reactive oxygen species (ROS) and lipid peroxidation products.[4] The interplay between Nrf2 and CBR1 suggests that inhibiting CBR1 could potentially modulate the cellular response to oxidative stress, a key factor in various pathologies, including doxorubicin-induced cardiotoxicity.







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References

- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of Carbonyl Reductase 1 by Nrf2 as a Potential Therapeutic Intervention for Ischemia/Reperfusion Injury during Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
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